Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the ester functional group makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1,2-diaminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Ester Hydrolysis: Acidic or basic hydrolysis conditions can be employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)8-7(10)6-4-2-3-5-12(6)11-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYYTOVJYSZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCCC2=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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